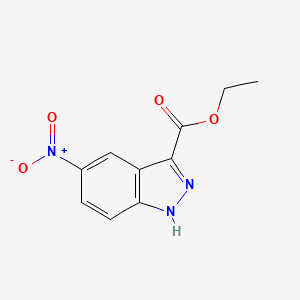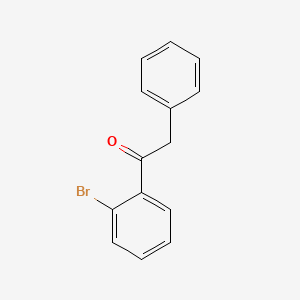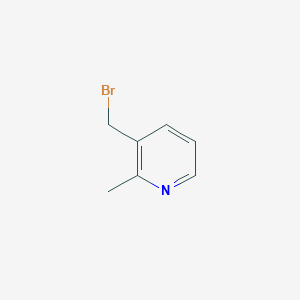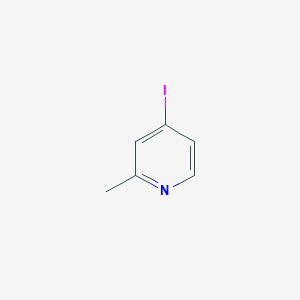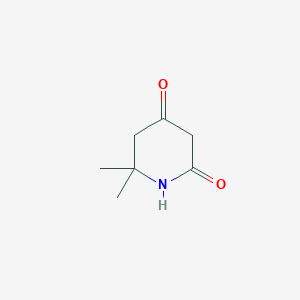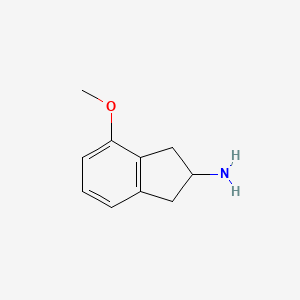
4-甲酰基-3-羟基苯甲腈
概述
描述
4-Formyl-3-hydroxybenzonitrile is a chemical compound with the molecular formula C8H5NO2 . It has an average mass of 147.131 Da and a monoisotopic mass of 147.032028 Da . It is also known by other names such as Benzonitrile, 4-formyl-3-hydroxy- .
Synthesis Analysis
The synthesis of 4-Formyl-3-hydroxybenzonitrile involves refluxing for 2 hours and the solvent is evaporated off. The residue is taken up in a potassium acid sulfate solution and extraction is carried out with ethyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Formyl-3-hydroxybenzonitrile is characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-C≡N) on a benzene ring . The InChI code for this compound is 1S/C8H5NO2/c9-4-6-1-2-7 (5-10)8 (11)3-6/h1-3,5,11H .
Physical And Chemical Properties Analysis
4-Formyl-3-hydroxybenzonitrile is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 288.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.8±0.4 cm3 and a molar volume of 110.7±5.0 cm3 .
科学研究应用
合成技术
多项研究集中于羟基苯甲腈衍生物的合成,强调反应条件的优化以提高产率和纯度。例如,吴国强探索了一种 3,5-二甲基-4-羟基苯甲腈的一锅法合成技术,当使用 N,N-二甲基甲酰胺 (DMF) 作为溶剂时,收率达到 93%,纯度超过 98% (Wu, 2010)。类似地,一项关于 4-羟基苯甲腈一锅法制备的研究表明,DMF 中的最佳工艺条件可以产生 86.0% 的收率和 99.9% 的高纯度 (W. Yong, 2005)。
结构和光谱分析
Binev 等人的研究深入探讨了 4-羟基苯甲腈及其阴离子的振动光谱和结构,利用了红外光谱和从头算计算。该研究强调了 4-羟基苯甲腈转化为氧阴离子时显着的谱变化,苯环经历了额外的醌化 (Binev, 2001)。Georgieva 等人的另一项研究也关注了 3-和 4-羟基苯甲腈转化为氧阴离子时的结构变化,揭示了这些化合物光谱特征和结构稳定性的显着变化 (Georgieva 等,2004)。
化学应用和生物活性
化学应用
已经合成了多种化合物,包括 4-羟基苯甲腈衍生物,用于各种应用。例如,合成了一系列含有 4-羟基苯甲腈的铁(II)-环戊二烯基化合物,并证明了其对结直肠癌和三阴性乳腺癌细胞的强活性 (Pilon 等,2020)。
安全和危害
The safety information for 4-Formyl-3-hydroxybenzonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
作用机制
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Biochemical Pathways
As a synthetic intermediate, 4-Formyl-3-hydroxybenzonitrile is involved in various biochemical pathways depending on the final product being synthesized . The specific pathways and their downstream effects would vary based on the context of the synthesis.
Result of Action
The molecular and cellular effects of 4-Formyl-3-hydroxybenzonitrile’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-3-hydroxybenzonitrile. For instance, its storage temperature is recommended to be between 2-8°C under an inert atmosphere . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.
生化分析
Biochemical Properties
4-Formyl-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. These interactions are crucial for the compound’s metabolism and its subsequent biochemical effects. The hydroxyl group on 4-Formyl-3-hydroxybenzonitrile allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating its binding and subsequent catalytic reactions .
Cellular Effects
4-Formyl-3-hydroxybenzonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, 4-Formyl-3-hydroxybenzonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Formyl-3-hydroxybenzonitrile involves its binding interactions with biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target proteins. These binding interactions result in changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, 4-Formyl-3-hydroxybenzonitrile can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formyl-3-hydroxybenzonitrile can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products of 4-Formyl-3-hydroxybenzonitrile can accumulate, potentially leading to changes in its biochemical effects. Long-term studies have shown that prolonged exposure to 4-Formyl-3-hydroxybenzonitrile can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Formyl-3-hydroxybenzonitrile vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, 4-Formyl-3-hydroxybenzonitrile can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced biochemical and cellular effects .
Metabolic Pathways
4-Formyl-3-hydroxybenzonitrile is involved in several metabolic pathways. It is primarily metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation and reduction reactions, leading to the formation of various metabolites. The metabolic pathways of 4-Formyl-3-hydroxybenzonitrile can influence metabolic flux and alter the levels of key metabolites in cells. Additionally, the compound can interact with cofactors such as NAD+ and FAD, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, 4-Formyl-3-hydroxybenzonitrile is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-Formyl-3-hydroxybenzonitrile can localize to different cellular compartments, depending on its interactions with intracellular proteins. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Formyl-3-hydroxybenzonitrile is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 4-Formyl-3-hydroxybenzonitrile can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .
属性
IUPAC Name |
4-formyl-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZETWSGVBUVPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510521 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84102-89-6 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


